2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide
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Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a formyl group, and a phenoxy group attached to an acetamide backbone. Its molecular formula is C17H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-ethoxy-4-formylphenol: This intermediate is prepared by the ethoxylation of 4-hydroxybenzaldehyde.
Formation of 2-(2-ethoxy-4-formylphenoxy)acetic acid: The intermediate is then reacted with chloroacetic acid under basic conditions to form 2-(2-ethoxy-4-formylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(2-ethoxy-4-hydroxymethylphenoxy)-N-phenylacetamide.
Substitution: 2-(2-ethoxy-4-nitrophenoxy)-N-phenylacetamide (nitration product).
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxy group can engage in hydrophobic interactions with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxy-4-formylphenoxy)acetic acid
- 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
- 2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide is unique due to the presence of both an ethoxy group and a formyl group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups with the acetamide backbone enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVNNKPGICZQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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